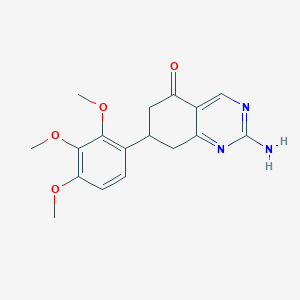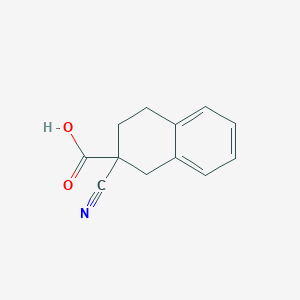![molecular formula C13H14ClNO2S B1376076 Tert-butyl 2-(4-Chlorobenzo[D]thiazol-2-YL)acetat CAS No. 1446332-71-3](/img/structure/B1376076.png)
Tert-butyl 2-(4-Chlorobenzo[D]thiazol-2-YL)acetat
Übersicht
Beschreibung
Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate is a chemical compound with the molecular formula C13H14ClNO2S and a molecular weight of 283.77 g/mol . It is a heterocyclic aromatic compound that contains a thiazole ring fused with a benzene ring, substituted with a tert-butyl ester group and a chlorine atom. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Tert-butyl 2-(4-Chlorobenzo[D]thiazol-2-YL)acetat: wird in der pharmazeutischen Forschung als hochwertiger Referenzstandard eingesetzt. Er ist unerlässlich, um die Genauigkeit und Zuverlässigkeit analytischer Methoden zu gewährleisten, die bei der Prüfung pharmazeutischer Produkte verwendet werden .
Entwicklung entzündungshemmender Medikamente
Diese Verbindung wurde an der Synthese neuartiger Derivate mit potenziellen entzündungshemmenden Eigenschaften beteiligt. So wurden beispielsweise Derivate wie N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(Piperidin-1-yl)ethylamino]benzamide synthetisiert, die vielversprechende Ergebnisse bei der Hemmung von COX-1 und COX-2 zeigten, Schlüsselenzymen, die an Entzündungen beteiligt sind .
Chemische Synthese
Im Bereich der chemischen Synthese dient This compound als Baustein für die Herstellung einer Vielzahl organischer Verbindungen. Seine Struktur ermöglicht die Entwicklung komplexer Moleküle, die in der weiteren Forschung und Medikamentenentwicklung eingesetzt werden können .
Molekulardocking-Studien
Die Verbindung wird auch in Molekular-Docking-Studien verwendet, um die Wechselwirkung zwischen potenziellen Wirkstoffmolekülen und ihren Zielstrukturen zu verstehen. Dies hilft bei der Vorhersage der Affinität und Aktivität von Wirkstoffkandidaten, was für den Prozess der Medikamentenentwicklung entscheidend ist .
Analytische Chemie
In der analytischen Chemie wird diese Verbindung als Standard zur Kalibrierung von Instrumenten und Validierung von Methoden verwendet. Ihre bekannten Eigenschaften liefern einen Vergleichsmaßstab, der die Präzision analytischer Messungen gewährleistet .
Biochemische Forschung
Sie spielt eine Rolle in der biochemischen Forschung, wo sie zur Untersuchung der Enzymkinetik und -mechanismen verwendet werden kann. Durch die Beobachtung, wie diese Verbindung mit verschiedenen Enzymen interagiert, können Forscher Einblicke in die biologischen Pfade gewinnen, die sie möglicherweise beeinflussen .
Bildungszwecke
Schließlich kann sie für Bildungszwecke in akademischen Forschungslaboren verwendet werden, um Studenten fortgeschrittene Techniken der organischen Synthese und analytische Methoden beizubringen und ein praktisches Verständnis chemischer Prozesse zu fördern .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity . The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels.
Cellular Effects
The effects of Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate involves its binding interactions with biomolecules. This compound can bind to specific enzymes, leading to their inhibition or activation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that its stability can vary depending on the experimental conditions, and its degradation products may also have biological activity.
Dosage Effects in Animal Models
The effects of Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic pathways, while at higher doses, it could potentially cause toxic or adverse effects
Metabolic Pathways
Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its biological activity and effects.
Subcellular Localization
The subcellular localization of Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate typically involves the reaction of 4-chlorobenzo[d]thiazole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The
Eigenschaften
IUPAC Name |
tert-butyl 2-(4-chloro-1,3-benzothiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S/c1-13(2,3)17-11(16)7-10-15-12-8(14)5-4-6-9(12)18-10/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTIHLQHCXVSKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC2=C(S1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101178598 | |
| Record name | 2-Benzothiazoleacetic acid, 4-chloro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101178598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446332-71-3 | |
| Record name | 2-Benzothiazoleacetic acid, 4-chloro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446332-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzothiazoleacetic acid, 4-chloro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101178598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B1375993.png)
![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-propylacetamide](/img/structure/B1375996.png)

![tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate](/img/structure/B1375999.png)
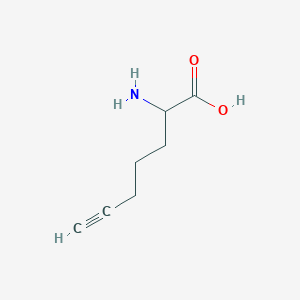
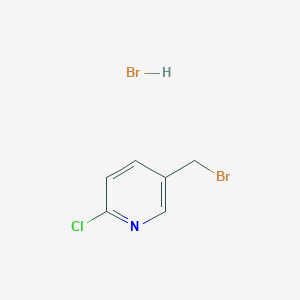
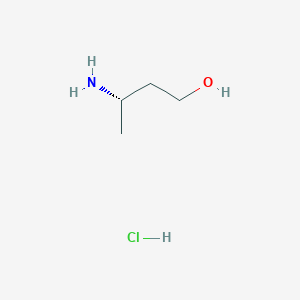

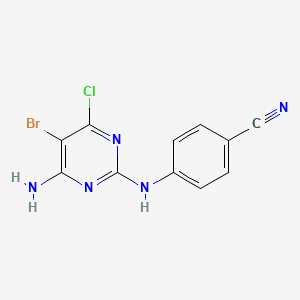
![tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1376008.png)
![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376009.png)
